N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide
Description
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dimethylamino group and an oxan-4-yl acetamide moiety, making it a versatile molecule for synthetic and catalytic processes.
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-18(2)11-13-3-6-16-14(9-13)17-15(19)10-12-4-7-20-8-5-12/h3,6,9,12H,4-5,7-8,10-11H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANPLIIRVCYFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)NC(=O)CC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution with Dimethylamino Group:
Attachment of the Oxan-4-yl Acetamide Moiety: This step involves the formation of an amide bond between the pyridine derivative and oxan-4-yl acetic acid, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound can form stable complexes with metal ions, facilitating catalytic cycles in organic transformations.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar catalytic properties.
Uniqueness
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide is unique due to the presence of the oxan-4-yl acetamide moiety, which can impart additional steric and electronic effects, enhancing its reactivity and selectivity in certain reactions compared to simpler analogs like 4-dimethylaminopyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
